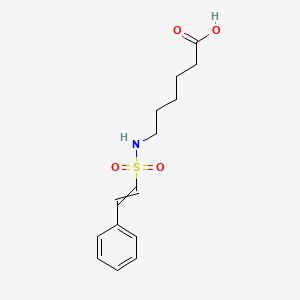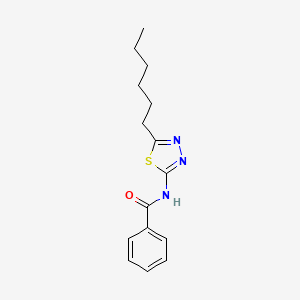![molecular formula C14H14N6O2 B12491209 furan-2-yl[4-(7H-purin-6-yl)piperazin-1-yl]methanone](/img/structure/B12491209.png)
furan-2-yl[4-(7H-purin-6-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine is a compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The specific structure of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine includes a furan ring, a piperazine ring, and a purine base, making it a unique and potentially versatile compound in various scientific fields.
Métodos De Preparación
The synthesis of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine can be achieved through several synthetic routes. Another approach includes the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods may involve solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .
Análisis De Reacciones Químicas
6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum
Aplicaciones Científicas De Investigación
6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and altering enzyme function. This inhibition can lead to the disruption of metabolic processes in microorganisms, making it a potential candidate for antimicrobial therapy .
Comparación Con Compuestos Similares
6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine can be compared with other similar compounds, such as:
6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-7H-purine: This compound has a pyrazine ring instead of a furan ring, which may result in different biological activities and chemical properties.
6-[4-(quinoline-2-carbonyl)piperazin-1-yl]-7H-purine: The presence of a quinoline ring can enhance its potential as an anticancer agent.
6-[4-(pyridine-2-carbonyl)piperazin-1-yl]-7H-purine: This compound is studied for its antimicrobial properties and its ability to inhibit bacterial growth.
The uniqueness of 6-[4-(furan-2-carbonyl)piperazin-1-yl]-7H-purine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C14H14N6O2 |
|---|---|
Peso molecular |
298.30 g/mol |
Nombre IUPAC |
furan-2-yl-[4-(7H-purin-6-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C14H14N6O2/c21-14(10-2-1-7-22-10)20-5-3-19(4-6-20)13-11-12(16-8-15-11)17-9-18-13/h1-2,7-9H,3-6H2,(H,15,16,17,18) |
Clave InChI |
QHNIIDZSPLMBML-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=NC3=C2NC=N3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12491131.png)
![N-{1-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B12491136.png)
![1-methyl-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12491138.png)
![2-fluoro-N-(2-{[(naphthalen-2-yloxy)acetyl]amino}ethyl)benzamide](/img/structure/B12491139.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12491145.png)
methoxy]phenyl}methyl)amine](/img/structure/B12491146.png)
![(4-methylpiperazin-1-yl)[1-(2-phenoxyethyl)-1H-indol-3-yl]methanethione](/img/structure/B12491156.png)
![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12491169.png)
![[(Phenylcarbonyl)oxy]ferrocene](/img/structure/B12491171.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B12491172.png)
![4-bromo-2-phenyl-5-[4-(phenylsulfonyl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B12491174.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12491178.png)

